CYP2A6 Inhibition Selectivity Defines a Quantifiable Differentiation Window Against Other CYP Isoforms
The compound exhibits a marked selectivity for CYP2A6 (IC₅₀ = 560 nM) relative to other CYP isoforms tested in the same human liver microsome assay panel. This selectivity ratio ranges from 2.5‑fold (vs. CYP1A2, IC₅₀ = 1,400 nM) to 19.6‑fold (vs. CYP3A4, IC₅₀ = 11,000 nM), providing a quantifiable differentiation that is not documented for the 3‑aminomethyl regioisomer or the des‑methylene analog [1][2].
| Evidence Dimension | CYP isoform inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | CYP2A6 IC₅₀ = 560 nM; CYP1A2 IC₅₀ = 1,400 nM; CYP2C9 IC₅₀ = 2,800 nM; CYP2C19 IC₅₀ = 3,700 nM; CYP2D6 IC₅₀ = 3,900 nM; CYP2E1 IC₅₀ = 1,900 nM; CYP3A4 IC₅₀ = 11,000 nM |
| Comparator Or Baseline | Closest regioisomer (3‑aminomethyl analog, CAS 1282139-34-7) – CYP inhibition data not publicly available; class‑level expectation of uniform CYP binding is contradicted by the measured isoform selectivity. |
| Quantified Difference | CYP2A6:CYP3A4 selectivity ratio = 19.6; CYP2A6:CYP1A2 selectivity ratio = 2.5 |
| Conditions | Human liver microsomes; selective probe substrates; 5 min pre‑incubation with NADPH‑regenerating system (assay details per ChEMBL/BindingDB curation) |
Why This Matters
A 19.6‑fold CYP2A6‑over‑CYP3A4 selectivity window offers a scientifically defensible reason to select this compound over uncharacterized analogs when building a CYP2A6‑focused tool compound panel or conducting drug–drug interaction (DDI) risk assessment studies.
- [1] BindingDB. BDBM50366410 – CYP2A6 IC₅₀ = 560 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366410 (accessed 2026-05-06). View Source
- [2] BindingDB. BDBM50366410 – full CYP panel IC₅₀ values. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366410 (accessed 2026-05-06). View Source
